6-Amino-5-methylnicotinic acid

Descripción general

Descripción

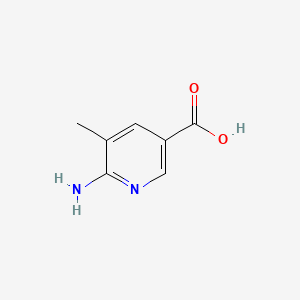

6-Amino-5-methylnicotinic acid is a versatile chemical compound with the molecular formula C7H8N2O2. It is a derivative of nicotinic acid, which is a form of vitamin B3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-methylnicotinic acid typically involves the reaction of nicotinic acid with formaldehyde. This process results in the formation of the desired compound through a series of chemical reactions . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the compound.

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is widely used due to its efficiency and ability to produce large quantities of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 6-Amino-5-methylnicotinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as nitric acid or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles to introduce new functional groups into the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

6-Amino-5-methylnicotinic acid is primarily recognized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs aimed at treating a range of conditions.

Drug Development

- Antihistamines : The compound is a precursor in the synthesis of Rupatadine, an antihistamine used for allergic conditions. The production method involves several steps that ensure high yield and purity, making it a viable candidate for pharmaceutical manufacturing .

- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, potentially serving as leads for new antibiotics targeting resistant strains of bacteria .

Case Studies

- A study highlighted the use of this compound in developing new formulations for treating Lyme disease by targeting specific enzymes essential for pathogen survival . This approach not only enhances therapeutic efficacy but also minimizes side effects associated with conventional treatments.

Agricultural Applications

The compound also shows promise in agricultural chemistry, particularly as a component in fertilizers and pest control agents.

Fertilizers

- This compound can enhance nitrogen utilization in plants, improving growth rates and yields. Its incorporation into fertilizers has been shown to promote healthier plant development by optimizing nutrient uptake .

Pest Control

- As an active ingredient in certain agricultural chemicals, this compound demonstrates effectiveness against specific pests while being less harmful to beneficial insects compared to traditional pesticides .

Biochemical Research

In biochemistry, this compound plays a role in various metabolic pathways.

Nicotinamide Pathways

- It is involved in nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, which are crucial for cellular metabolism and energy production. Research has shown that manipulating these pathways can have significant effects on cellular health and longevity .

Enzyme Inhibition Studies

- Studies have focused on the enzyme nicotinamidase, which is essential for the viability of certain pathogens. Inhibiting this enzyme using derivatives of this compound could lead to novel treatments for infections caused by bacteria such as Borrelia burgdorferi and Brucella abortus .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 6-Amino-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and receptor binding. For example, it may interact with adenosine receptors, which are involved in regulating various physiological functions . Additionally, the compound’s ability to undergo chemical modifications allows it to exert diverse effects on biological systems.

Comparación Con Compuestos Similares

Comparison: 6-Amino-5-methylnicotinic acid is unique due to its specific structural features, which include an amino group at the 6-position and a methyl group at the 5-position. These structural characteristics confer distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the amino group enhances its ability to participate in various chemical reactions, while the methyl group influences its hydrophobicity and interaction with biological targets .

Actividad Biológica

6-Amino-5-methylnicotinic acid (6-AMNA) is a derivative of nicotinic acid, characterized by the presence of an amino group and a methyl group on the pyridine ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 6-AMNA.

Antimicrobial Activity

Research indicates that 6-AMNA exhibits significant antimicrobial properties. A study demonstrated that derivatives of nicotinic acid, including 6-AMNA, showed enhanced antibacterial activity against various strains of bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : The MIC for 6-AMNA against Staphylococcus aureus was reported to be as low as 32 µg/mL, indicating potent antibacterial properties .

Anti-inflammatory Effects

6-AMNA has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

- Experimental Findings : In vitro assays demonstrated that treatment with 6-AMNA reduced TNF-α levels by approximately 50% in stimulated RAW 264.7 cells .

Neuroprotective Properties

The neuroprotective potential of 6-AMNA has been explored in models of neurodegenerative diseases. It is believed to exert protective effects against oxidative stress-induced neuronal damage.

- Case Study : A study involving cultured neurons exposed to oxidative stress showed that pre-treatment with 6-AMNA resulted in a significant reduction in cell death and apoptosis markers compared to control groups .

The biological activity of 6-AMNA can be attributed to several mechanisms:

- Antibacterial Mechanism :

- Disruption of bacterial membrane integrity.

- Inhibition of bacterial enzyme activity involved in metabolism.

- Anti-inflammatory Mechanism :

- Modulation of signaling pathways such as NF-κB, leading to decreased expression of inflammatory mediators.

- Neuroprotection :

- Scavenging reactive oxygen species (ROS) and enhancing antioxidant defenses within neuronal cells.

Data Summary

Propiedades

IUPAC Name |

6-amino-5-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTFDWCOJRKBDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665686 | |

| Record name | 6-Amino-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-78-0 | |

| Record name | 6-Amino-5-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.